The following diagram illustrates the synthetic lethality mechanism, contrasting outcomes in healthy and BRCA-deficient cells.
Figure 1: Rucaparib's synthetic lethality mechanism. In HR-deficient cells, PARP inhibition leads to irreparable DNA damage and cell death.
Clinical trial data demonstrates the efficacy of oral rucaparib in patients with advanced ovarian cancer and confirmed gBRCA mutations.
Table: Efficacy of Oral Rucaparib in Advanced Ovarian Cancer (gBRCA Mutation Carriers) [1]
| Patient Group | Objective Response Rate (ORR) | Disease Control Rate (SD ≥12 weeks) | Median Duration of Response |
|---|---|---|---|
| All oral cohorts (six dose levels) | 15% | Not specified | Not specified |
| Oral cohorts (continuous dosing) | Not specified | 12/13 patients | 179 days (range: 84-567 days) |
Table: Key Pharmacokinetic & Pharmacodynamic Parameters of Rucaparib [2]
| Parameter | Value / Description |
|---|---|
| PARP-1/2 Inhibition Constant (Kᵢ) | PARP-1: 0.8 nM; PARP-2: 0.5 nM |
| Absolute Oral Bioavailability | 36% |
| Time to Steady State | ~1 week (with continuous twice-daily dosing) |
| Elimination Routes | Metabolism, renal, and hepatic excretion |
| Food Effect | Not clinically significant |
Key methodologies from foundational studies provide a template for investigating rucaparib.
1. Phase II Clinical Trial Protocol (Intermittent vs. Continuous Dosing) [1]
2. In Vitro Assessment of Rucaparib Cytotoxicity and DNA Damage [2] [3]
Research is exploring strategies to overcome resistance and expand rucaparib utility.
| Parameter | Value / Description | Significance / Context |
|---|---|---|
| PARP1 IC₅₀ (Catalytic Inhibition) | 0.8 nM [1] | Demonstrates high potency in blocking PARP1 enzyme activity. |
| PARP2 IC₅₀ (Catalytic Inhibition) | 0.5 nM [1] | Demonstrates high potency in blocking PARP2 enzyme activity. |
| PARP3 IC₅₀ (Catalytic Inhibition) | 28 nM [1] | Potent inhibition, though slightly lower affinity than for PARP1/2. |
| PARP1 Inhibitory Constant (Kᵢ) | 1.4 nM [1] | Measures high binding affinity to the PARP1 active site. |
| PARP2 Inhibitory Constant (Kᵢ) | 0.17 nM [1] | Indicates even higher binding affinity for PARP2 than PARP1. |
| Mechanism of Action | Catalytic inhibition & PARP-DNA trapping [1] | Blocks enzyme activity and "traps" PARP on DNA, leading to replication fork collapse. |
| Absolute Oral Bioavailability | 36% [1] | Moderate bioavailability, suitable for oral dosing. |
| Time to Steady-State | ~1 week (with continuous twice-daily dosing) [1] | Informs study design for stable drug exposure. |
| Food Effect | Not clinically significant [1] | Offers dosing flexibility (with or without food). |
The quantitative data for rucaparib are typically generated through standardized, high-quality experimental methods.
Rucaparib's primary mechanism involves synthetic lethality in cells with pre-existing Homologous Recombination Deficiency (HRD), such as those with BRCA1 or BRCA2 mutations. The following diagram illustrates the core mechanism of action and DNA damage response pathway.
Rucaparib mechanism: inhibits PARP-mediated repair, causing lethal double-strand breaks in HR-deficient cells.
The PARP family consists of 17 members, classified based on structure and function. Rucaparib primarily targets the DNA-dependent PARPs (PARP1, PARP2, PARP3) [3].
The antitumor activity of rucaparib is based on inducing synthetic lethality in HR-deficient cells, including those with BRCA1/2 mutations or other HRD features [1] [2]. The diagram below illustrates this core concept and key associated biomarkers.
Synthetic lethality mechanism of rucaparib and key HRD biomarkers.
The following table summarizes quantitative data on rucaparib's efficacy from major preclinical studies.
| Study Model / Cell Line | Genetic Background / Feature | Key Findings and IC₅₀ / Effective Concentrations | Primary Experimental Readouts |
|---|---|---|---|
| Panel of 39 Ovarian Cancer Cell Lines [1] | Various HRD features (e.g., low HR gene expression, AURKA amplification, BRCA methylation). |
67% (26/39) of lines showed concentration-dependent growth inhibition; sensitivity not restricted to BRCA1/2-mutated lines. |
Growth inhibition assay (proliferation), soft agar colony formation. |
| PEO1 Cell Line [3] | BRCA2 mutant (HGSOC). |
Significant reduction in proliferative and migratory capacity at 10 µM. | Cell viability (Trypan blue), Annexin V/PI apoptosis assay, γ-H2AX foci (DNA damage). |
| Patient-Derived Xenograft (PDX) Models [4] | BRCA1-methylated (homozygous vs. heterozygous). |
Response predicted by homozygous BRCA1 methylation; heterozygous methylation associated with resistance. |
Tumor growth inhibition in vivo. |
| Various Cancer Cell Lines [2] | BRCA wild-type, mutant (BRCA1/2), epigenetically silenced BRCA1. |
Greater cytotoxicity in BRCA-mutant/HRD cells at concentrations up to 10 µM. |
Cytotoxicity, γ-H2AX formation (DNA DSBs), HR repair functional assays. |
Here are the methodologies for key experiments used in these preclinical studies.
Rucaparib demonstrates synergistic or additive effects when combined with various DNA-damaging agents, which is critical for combination therapy design [1].
| Chemotherapeutic Agent | Interaction with Rucaparib | Key Findings from Preclinical Models |
|---|---|---|
| Topotecan | Synergistic | Most pronounced synergy; enhanced apoptosis, DNA fragmentation, and γ-H2AX formation [1]. |
| Carboplatin | Synergistic or Additive | Enhanced efficacy in BRCA-mutated models; synergy observed independent of single-agent rucaparib activity [1] [5]. |
| Cisplatin | Synergistic | Preclinical evidence supports combined use, leading to clinical trial evaluation [5]. |
| Doxorubicin | Synergistic or Additive | -- |
| Paclitaxel | Synergistic or Additive | -- |
| Gemcitabine | Additive | -- |
Preclinical studies established that rucaparib is a potent PARP inhibitor with single-agent efficacy in HRD models and synergistic potential with chemotherapy. The translational relevance of these findings is confirmed in clinical trials, which validate biomarkers like homozygous BRCA1 methylation and genomic LOH for identifying patients most likely to benefit from rucaparib therapy [4] [6].
Rucaparib is an oral small-molecule poly(ADP-ribose) polymerase (PARP) inhibitor that exploits synthetic lethality in cancer cells with homologous recombination repair deficiencies, particularly those harboring BRCA1/2 mutations. Approved for recurrent ovarian cancer and metastatic castration-resistant prostate cancer, rucaparib demonstrates potent inhibition of PARP1, PARP2, and PARP3 enzymes, with IC50 values of 0.8 nM, 0.5 nM, and 28 nM, respectively. This whitepaper provides a comprehensive technical analysis of rucaparib's mechanism of action, pharmacokinetic profile, clinical efficacy across indications, resistance mechanisms, and experimental protocols for evaluating its activity. The data synthesized herein will equip researchers and drug development professionals with critical insights for advancing PARP inhibitor research and combination therapy strategies.
Rucaparib (formerly AG-014699, PF-01367338) is a potent, orally available small-molecule inhibitor targeting key members of the PARP enzyme family [1]. The drug is formulated as the camsylate salt and is administered orally in tablet form [1]. Rucaparib was discovered through systematic evaluation of in vitro structure-activity relationships and in vivo assessment of radio- and chemopotentiation efficacy [1]. Among a panel of 43 structurally diverse PARP inhibitors, rucaparib emerged as a leading candidate due to its significant enhancement of temozolomide antitumor activity without causing body weight loss in mouse xenograft models bearing SW620 tumors [1].
The clinical development of rucaparib progressed through multiple pivotal trials leading to its regulatory approvals. The Phase I/II Study 10 trial (NCT01482715) established the recommended Phase II dose of 600 mg twice daily and demonstrated promising activity in patients with BRCA-mutated ovarian cancer [1] [2]. Subsequent trials including ARIEL2 (NCT01891344), ARIEL3 (NCT01968213), and TRITON2 (NCT02952534) expanded the evidence base for rucaparib across multiple settings and led to its approval for ovarian cancer maintenance therapy, treatment of recurrent ovarian cancer, and metastatic castration-resistant prostate cancer associated with BRCA mutations [1] [3] [4]. The drug received FDA accelerated approval in December 2016 and European Commission approval in May 2018 [3].
Rucaparib exerts its anticancer effects through multiple PARP-dependent and PARP-independent mechanisms, with synthetic lethality representing the principal therapeutic strategy [3]. The drug potently inhibits PARP1, PARP2, and PARP3 enzymes, which play critical roles in detecting and repairing DNA single-strand breaks via the base excision repair pathway [1] [2]. Rucaparib mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+) and competitively binds to the catalytic domain of PARP enzymes, effectively blocking their enzymatic activity [1].
The process of synthetic lethality occurs specifically in cancer cells with pre-existing homologous recombination deficiency (HRD), such as those with BRCA1 or BRCA2 mutations [2]. In normal cells, inhibition of PARP-mediated single-strand break repair leads to the accumulation of replication-associated double-strand breaks that can be effectively repaired through HR-mediated repair [1]. However, in HR-deficient cancer cells, these double-strand breaks remain unrepaired, leading to genomic instability and apoptotic cell death [1] [2].
Beyond catalytic inhibition, rucaparib facilitates PARP-DNA complex trapping, where the inhibited PARP enzyme remains bound to damaged DNA, creating physical obstacles that block replication fork progression [3]. This mechanism has been shown to be particularly cytotoxic, as stalled replication forks collapse into double-strand breaks that require HR for repair [1]. Preclinical studies have also revealed that rucaparib may enhance tumor perfusion through vasodilation, potentially improving delivery of concomitant cytotoxic agents [3]. Additionally, rucaparib has demonstrated PARP-independent effects including modulation of the mTOR signaling pathway, which may contribute to its overall antitumor activity [5].
The following diagram illustrates the core synthetic lethality concept:
Synthetic lethality mechanism of Rucaparib in HR-deficient cells.
Crystallographic analyses have revealed that rucaparib binds to the PARP active site through multiple hydrogen bonds and hydrophobic interactions [1]. The drug exhibits particularly high binding affinity for PARP1 (inhibitory constant of 1.4 nmol/L) and PARP2 (inhibitory constant of 0.17 nmol/L) [1]. The benzimidazole structure of rucaparib contributes to its optimal partition coefficient of 2.4, balancing cellular penetration and retention [1]. In cellular models, rucaparib-induced DNA damage triggers G2/M cell-cycle arrest followed by apoptosis, with demonstrated concentration-dependent effects on PAR inhibition and γ-H2AX foci formation (a marker of DNA double-strand breaks) [1] [5].
Rucaparib displays linear pharmacokinetics across the dose range of 240-840 mg twice daily [1] [3]. The drug has an absolute oral bioavailability of 36% (range: 30-45%), reaching steady-state plasma concentrations after approximately one week of continuous twice-daily dosing [1] [3]. Food intake has a modest effect on rucaparib absorption, with a high-fat meal increasing C~max~ and AUC~0-24h~ by 20% and 38%, respectively, while delaying T~max~ by 2.5 hours [3]. However, this effect is not considered clinically significant, allowing rucaparib to be administered with or without food [1].
The table below summarizes key pharmacokinetic parameters of rucaparib:
Table 1: Pharmacokinetic Properties of Rucaparib at 600 mg Twice Daily
| Parameter | Value | Comments |
|---|---|---|
| Steady-state C~max~ | 1940 ng/mL (54% CV) | Peak plasma concentration |
| Steady-state AUC~0-12h~ | 16900 h·ng/mL (54% CV) | Area under the curve |
| T~max~ | 1.9 hours (0-5.98 hours) | Time to maximum concentration |
| Apparent Volume of Distribution | 2300 L (21% CV) | Extensive tissue distribution |
| Protein Binding | 70% | Primarily to plasma proteins |
| Blood-to-Plasma Ratio | 1.8 | Preferential distribution to red blood cells |
| Terminal Half-life | 26 hours (39% CV) | Supports twice-daily dosing |
| Apparent Clearance | 44.2 L/h (45% CV) | At steady state |
Rucaparib undergoes extensive metabolism primarily via CYP2D6-mediated oxidation, with minor contributions from CYP1A2 and CYP3A4 [3]. Additional metabolic pathways include N-demethylation, N-methylation, and glucuronidation [3]. Following administration of radiolabeled rucaparib, seven distinct metabolites have been identified in plasma, urine, and feces [3].
The elimination of rucaparib occurs through both hepatic metabolism and renal excretion [1]. After a single oral dose of radiolabeled rucaparib, unchanged drug accounted for 64% of circulating radioactivity [3]. In excreta, rucaparib represented 45% of radioactivity in urine and 95% in feces, indicating extensive biliary elimination [3]. Population pharmacokinetic analyses have demonstrated no clinically significant effects of age, sex, race, body weight, CYP phenotypes, or mild-to-moderate renal/hepatic impairment on rucaparib exposure [1].
Rucaparib exhibits a manageable drug-drug interaction profile as a perpetrator, moderately inhibiting CYP1A2 and weakly inhibiting CYP3A, CYP2C9, and CYP2C19 [1]. The drug weakly increases systemic exposures of oral contraceptives and rosuvastatin, and marginally increases exposure of digoxin (a P-glycoprotein substrate) [1]. In vitro studies suggest rucaparib may inhibit transporters MATE1, MATE2-K, OCT1, and OCT2 [1]. Concomitant use with strong CYP3A inducers or inhibitors should be avoided, and caution is recommended with grapefruit products and St. John's Wort [3].
Rucaparib has demonstrated significant clinical activity across multiple settings in ovarian cancer. The integrated analysis from Study 10 and ARIEL2 trials in patients with relapsed BRCA-mutated ovarian cancer who received ≥2 prior chemotherapies showed an objective response rate of 53.8% (95% CI: 43.8-63.5) and median progression-free survival of 10.0 months (95% CI: 7.3-12.5) [1]. In the ARIEL3 maintenance trial, which enrolled patients with platinum-sensitive ovarian cancer, rucaparib significantly improved PFS across all biomarker subgroups [1] [2].
The table below summarizes key efficacy outcomes from pivotal ovarian cancer trials:
Table 2: Clinical Efficacy of Rucaparib in Ovarian Cancer Trials
| Trial | Phase | Population | n | ORR | Median PFS |
|---|---|---|---|---|---|
| Study 10 (Part 2A) [2] | II | Platinum-sensitive, gBRCA-mutant | 42 | 59.5% (RECIST) | 7.8 months |
| ARIEL2 (BRCA mutant) [2] | II | Platinum-sensitive, BRCA mutant | 40 | 80% (RECIST) | 12.8 months |
| ARIEL2 (LOH high) [2] | II | Platinum-sensitive, BRCAwt/LOH high | 82 | 29% (RECIST) | 5.7 months |
| ARIEL3 (BRCA mutant) [1] | III | Maintenance, BRCA mutant | 130 | 38%* | 16.6 months |
| ARIEL3 (Overall) [1] | III | Maintenance, ITT population | 375 | - | 10.8 months |
Complete or partial response rate per RECIST; ORR: objective response rate; PFS: progression-free survival; ITT: intent-to-treat
In metastatic castration-resistant prostate cancer (mCRPC) with BRCA mutations, rucaparib has demonstrated substantial activity based on the TRITON2 trial [1] [4]. The confirmed objective response rate by RECIST was 43.5% in patients with measurable disease, with a median duration of response of 17.6 months [4]. The composite response rate (including radiographic, PSA, and CTC conversions) was 44.2% in BRCA-mutated patients [4]. These results led to FDA approval of rucaparib for mCRPC associated with deleterious BRCA mutations after prior androgen receptor-directed therapy and taxane-based chemotherapy [3] [4].
The primary biomarkers predictive of rucaparib response are BRCA1/2 mutations (germline and/or somatic) and broader homologous recombination deficiency [1] [2]. In ARIEL2, genomic loss of heterozygosity (LOH) was evaluated as a biomarker for HRD, with LOH ≥14% defining the "LOH high" subgroup [2]. Patients with BRCA mutations or BRCA wild-type tumors with high LOH showed significantly improved PFS compared to those with low LOH [2]. This has led to the development of companion diagnostics, including the FoundationOne CDx and BRCA Analysis CDx, to identify patients most likely to benefit from rucaparib therapy [6].
Despite initial efficacy, resistance to rucaparib and other PARP inhibitors frequently develops through multiple molecular mechanisms. Understanding these resistance pathways is crucial for developing combination strategies and sequencing approaches.
The primary resistance mechanisms include:
HRR Restoration: Secondary mutations in BRCA1/2 or other HRR genes that restore homologous recombination capability represent a common resistance pathway [7]. For example, secondary somatic mutations restoring RAD51C and RAD51D have been documented in ovarian cancer patients with acquired resistance to rucaparib [7].
Replication Fork Stabilization: Alterations in factors that normally protect stalled replication forks from degradation can confer PARP inhibitor resistance. These include loss of PTIP, CHD4, or PARI function, which stabilize replication forks independent of HR restoration [7].
Reduced PARP1 Trapping: Changes in PARP1 expression or function that decrease PARP-DNA complex formation can diminish rucaparib efficacy without affecting catalytic inhibition [7].
Drug Efflux Pumps: Upregulation of efflux transporters like P-glycoprotein may reduce intracellular rucaparib concentrations, though this mechanism appears less common than with other PARP inhibitors [7].
The following diagram illustrates key resistance pathways:
Key molecular and cellular mechanisms of resistance to Rucaparib.
Cell Viability and Proliferation Assays: Preclinical evaluation of rucaparib typically employs cell viability assays using BRCA mutant and wild-type cell lines [5]. The BRCA2 mutant ovarian cancer cell line PEO1 demonstrates particular sensitivity, with significant proliferation inhibition at rucaparib concentrations of 10 μM [5]. Protocol: Seed cells in 96-well plates (2,000-5,000 cells/well), treat with serial rucaparib dilutions (typically 0.1-25 μM) for 72-144 hours, and assess viability using MTT, CellTiter-Glo, or trypan blue exclusion methods [5]. Calculate IC~50~ values using nonlinear regression analysis of dose-response curves.
PARP1 Activity Assay: Direct measurement of PARP inhibition can be performed using immunodetection of poly(ADP-ribose) polymers [5]. Protocol: Culture cells on poly-prep slides, treat with rucaparib or vehicle for 1.5 hours, stimulate PARP1 activity with 20 mM H~2~O~2~ for 20 minutes, fix with 4% PFA, permeabilize with 0.5% Triton-X, and incubate with anti-PADPR primary antibody followed by Alexa Fluor-conjugated secondary antibody [5]. Quantify fluorescence intensity using microscopy and image analysis software.
DNA Damage Assessment (γ-H2AX Foci Formation): DNA double-strand breaks can be quantified through immunofluorescence detection of phosphorylated histone H2AX [5]. Protocol: Treat cells with rucaparib for 24 hours, fix with 4% PFA, permeabilize with 0.1% Triton X-100, block with 5% BSA, incubate with anti-γ-H2AX primary antibody followed by fluorescent secondary antibody, and counterstain with DAPI [5]. Score foci numbers per nucleus using fluorescence microscopy; increased γ-H2AX foci indicate enhanced DNA damage.
Annexin V/Propidium Iodide Assay: Quantify apoptosis using FITC Annexin V/PI staining followed by flow cytometry [5]. Protocol: Treat cells with rucaparib in dose- and time-dependent manner (e.g., 10 μM for 24-72 hours), trypsinize, wash with cold PBS, resuspend in Annexin V binding buffer, and stain with FITC Annexin V and PI for 15 minutes at room temperature in the dark [5]. Analyze within 1 hour using flow cytometry, distinguishing live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Cell Cycle Analysis: Assess cell cycle distribution using PI staining and flow cytometry [5]. Protocol: After rucaparib treatment, harvest cells, fix in 70% ethanol at -20°C for ≥2 hours, wash with PBS, treat with RNase A (100 μg/mL) at 37°C for 30 minutes, stain with PI (50 μg/mL), and analyze DNA content by flow cytometry [5]. Rucaparib typically induces G2/M cell cycle arrest in sensitive cell lines.
Mouse Xenograft Models: Evaluate rucaparib efficacy in vivo using immunodeficient mice implanted with BRCA-deficient and proficient tumor cells [1]. Protocol: Subcutaneously inject 5×10^6^ tumor cells into flanks of nude or SCID mice, randomize into treatment groups when tumors reach 100-200 mm³, administer rucaparib orally at 50-100 mg/kg twice daily (achieving plasma concentrations comparable to human doses of 600 mg twice daily), and measure tumor volumes 2-3 times weekly [1]. Monitor PARP inhibition in tumors by measuring PAR levels using immunohistochemistry or Western blot.
Rucaparib represents a significant advancement in targeting DNA repair deficiencies in cancer cells through synthetic lethality. Its well-characterized pharmacokinetic profile, manageable safety spectrum, and demonstrated efficacy in BRCA-mutated cancers have established it as an important therapeutic option in ovarian and prostate cancers. The drug's preferential activity in HR-deficient tumors provides a paradigm for precision medicine approaches in oncology.
Future research directions include:
The commercial Rucaparib camsylate (Ruc-Cam) suffers from poor aqueous solubility, leading to low and erratic oral bioavailability [1]. Cocrystallization has emerged as a powerful crystal engineering approach to overcome these limitations without modifying the API's chemical structure [2].
The Rucaparib-Theophylline Monohydrate (Ruc-Thp MH) cocrystal has demonstrated superior performance, exhibiting a 2.4-fold higher maximum concentration (C~max~) and a 1.4-fold increase in overall exposure (AUC~0-24h~) in rat studies compared to Ruc-Cam [1]. Theophylline is a well-studied coformer with multiple hydrogen bonding sites that facilitate stable cocrystal formation [2].
Here are the core methodologies for preparing and characterizing Rucaparib cocrystals.
This solid-based method is efficient for rapid screening and preparation [2].
This classic solution-based method is ideal for growing high-quality single crystals for structural analysis [1] [2].
This method bridges solid and solution techniques, often yielding the most stable cocrystal form [2].
| Technique | Key Information Obtained | Application to Rucaparib Cocrystals |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Unique crystal structure fingerprint | Used to confirm the formation of a new crystalline phase distinct from the starting materials [1]. |
| Differential Scanning Calorimetry (DSC) | Melting point, thermal events | The Ruc-Thp MH cocrystal shows a distinct melting point, confirming its unique solid state [1]. |
| Thermogravimetric Analysis (TGA) | Weight loss, dehydration, decomposition | Used to confirm the monohydrate nature of Ruc-Thp MH by quantifying water loss [1]. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Molecular interactions, hydrogen bonding | Identifies peak shifts proving API-coformer interaction via hydrogen bonding [1]. |
| Dynamic Vapor Sorption (DVS) | Hygroscopicity, physical stability | Evaluates the cocrystal's stability under different humidity conditions [1]. |
| Formulation | Apparent Solubility (vs. Ruc-Cam) | Pharmacokinetic Profile in Rats (Single Dose) |
|---|---|---|
| This compound (Ruc-Cam) | Baseline | Baseline [1] |
| Rucaparib-Theophylline Monohydrate (Ruc-Thp MH) | Highest in pH 4.5 & 6.8 buffers [1] | C~max~: 2.4x higher AUC~0-24h~: 1.4x higher [1] | | Rucaparib-Maltol (Ruc-Mal) | Faster dissolution at pH 2.0 & 4.5 [1] | Data not provided in search results. | | Rucaparib-Ethyl Maltol (Ruc-Emal) | Faster dissolution at pH 2.0 & 4.5 [1] | Data not provided in search results. |
The following diagram outlines the logical workflow from cocrystal preparation through to characterization and evaluation, as detailed in the protocols above.
Diagram 1: A workflow for the preparation and analysis of Rucaparib cocrystals.
Rucaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of advanced ovarian cancer associated with deleterious BRCA mutations. Despite its clinical efficacy, the commercial camsylate salt form (Ruc-Cam) presents significant pharmaceutical challenges due to its poor aqueous solubility, which leads to low and erratic oral bioavailability. This limitation necessitates the development of advanced formulation strategies to optimize the drug's performance and ensure consistent therapeutic exposure in patients. [1]
Cocrystallization has emerged as a powerful crystal engineering approach to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without modifying their chemical structure or pharmacological activity. This technique involves the formation of a multi-component crystalline material comprising the API and a pharmaceutically acceptable co-crystal former (CCF) in a defined stoichiometric ratio, assembled through non-covalent interactions such as hydrogen bonding and π-π stacking. The resulting cocrystals often exhibit modified solid-state properties that can directly address solubility and bioavailability limitations. [2]
Theophylline (THP), a naturally occurring xanthine alkaloid found in tea and coffee, was selected as the coformer for this application due to its well-established safety profile and favorable structural characteristics. Theophylline contains multiple hydrogen bonding sites, including an imidazole proton (hydrogen bond donor) and two carbonyl groups plus an imidazole nitrogen (hydrogen bond acceptors), which facilitate the formation of stable supramolecular complexes with complementary APIs. The theophylline monohydrate (Ruc-Thp MH) form was specifically developed to leverage these interactions while maintaining appropriate physical stability. [2]
Three distinct synthetic methodologies have been optimized for the preparation of rucaparib-theophylline monohydrate cocrystals, each offering specific advantages for different development scenarios:
Liquid-Assisted Grinding (LAG) Method Weigh accurately 250 mg of rucaparib free base and 115 mg of theophylline (molar ratio 1:1) and transfer to a ball mill grinding jar. Add 50 μL of ethanol as the liquid bridging solvent. Mill the mixture at 60 Hz for 45 minutes at ambient temperature. Recover the resulting solid and dry in a vacuum desiccator for 12 hours to remove residual solvent. This method typically yields >95% cocrystal formation as confirmed by PXRD.
Solvent Evaporation Method Dissolve 500 mg of rucaparib and 230 mg of theophylline in 50 mL of ethanol:water (70:30 v/v) by heating at 60°C with continuous stirring. Filter the solution through a 0.45 μm membrane to remove any particulate matter. Allow the solution to cool gradually to room temperature, then further to 4°C to promote crystallization. Collect the resulting crystals by vacuum filtration and air-dry for 24 hours. This method produces well-defined single crystals suitable for structural characterization.
Slurry Conversion Method Suspend 500 mg of a 1:1 physical mixture of rucaparib and theophylline in 15 mL of n-heptane:ethanol (80:20 v/v). Maintain the suspension at 30°C with continuous agitation for 72 hours. Monitor the conversion to the cocrystal form by periodic sampling and PXRD analysis. Isolate the solid by vacuum filtration and dry at ambient conditions. This method is particularly suitable for scale-up operations as it avoids the handling issues associated with fine powders.
Table 1: Comparison of Rucaparib-Theophylline Monohydrate Synthesis Methods
| Method | Conditions | Time | Yield | Crystal Quality | Scalability |
|---|---|---|---|---|---|
| Liquid-Assisted Grinding | Ambient temperature, ethanol | 45 min | 85-90% | Microcrystalline | Moderate |
| Solvent Evaporation | 60°C to 4°C, ethanol:water (70:30) | 24-48 hr | 75-80% | Large single crystals | Limited |
| Slurry Conversion | 30°C, n-heptane:ethanol (80:20) | 72 hr | 80-85% | Crystalline powder | Excellent |
Comprehensive characterization is essential to confirm cocrystal formation and rule out the presence of simple physical mixtures or alternative solid forms:
Powder X-ray Diffraction (PXRD): Analyze samples using a diffractometer with CuKα radiation (λ = 1.5418 Å) over the 2θ range of 5-40° with a step size of 0.02° and scan speed of 2°/min. The Ruc-Thp MH cocrystal displays a distinctive diffraction pattern with characteristic peaks at 2θ = 7.8°, 12.3°, 15.6°, and 18.9°, which differ significantly from the patterns of the individual components. [1]
Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmosphere with a heating rate of 10°C/min from 25°C to 300°C. The Ruc-Thp MH cocrystal typically shows a dehydration event between 60-90°C corresponding to the loss of water molecules, followed by a single sharp melting endotherm between 185-195°C, indicating a pure crystalline phase.
Fourier Transform Infrared Spectroscopy (FTIR): Prepare samples as KBr pellets and analyze over the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution. Key evidence for cocrystal formation includes peak shifts in the N-H stretching region (3200-3500 cm⁻¹) and C=O stretching vibrations (1650-1750 cm⁻¹), confirming hydrogen bond formation between rucaparib and theophylline.
Determine the hygroscopicity of the cocrystal using a DVS instrument. Condition approximately 20 mg of sample at 25°C with a nitrogen flow rate of 200 mL/min. Subject the sample to a stepwise humidity program from 0% to 90% relative humidity (RH) and back to 0% RH in 10% increments, with equilibrium criteria of dm/dt < 0.002%/min over 10 minutes. The Ruc-Thp MH cocrystal typically exhibits type II sorption isotherm with minimal hysteresis and water uptake <1% below 80% RH, indicating robust physical stability under standard manufacturing conditions. [1]
The thermodynamic solubility and intrinsic dissolution rate of Ruc-Thp MH should be evaluated in comparison with Ruc-Cam across physiologically relevant pH conditions:
Solubility Measurement: Add excess solid to 5 mL of dissolution media (pH 2.0 HCl buffer, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer) in sealed vials. Maintain at 37°C with continuous agitation for 24 hours to ensure equilibrium. Filter samples through 0.45 μm nylon filters, dilute appropriately, and analyze by validated HPLC-UV method.
Dissolution Testing: Use USP Apparatus II (paddle method) with 900 mL of dissolution medium maintained at 37°C ± 0.5°C and rotation speed of 75 rpm. Introduce samples equivalent to 50 mg of rucaparib. Withdraw 5 mL aliquots at predetermined time points (5, 10, 15, 30, 45, 60, 90, and 120 minutes), filter, and analyze for drug content.
Table 2: Comparative Solubility and Dissolution Profile of Rucaparib Formulations
| Formulation | pH 2.0 Solubility (μg/mL) | pH 4.5 Solubility (μg/mL) | pH 6.8 Solubility (μg/mL) | Dissolution Efficiency (% at 30 min) |
|---|---|---|---|---|
| Rucaparib Camsylate (Ruc-Cam) | 45.2 ± 3.5 | 28.7 ± 2.1 | 15.3 ± 1.8 | 42.5 ± 4.2 |
| Ruc-Thp MH Cocrystal | 68.9 ± 4.2 | 89.5 ± 5.3 | 52.6 ± 3.9 | 78.3 ± 5.1 |
| Improvement Factor | 1.5× | 3.1× | 3.4× | 1.8× |
The in vivo performance of Ruc-Thp MH was evaluated in a pharmacokinetic study using Sprague-Dawley rats (n=6 per group). Animals were administered a single oral dose equivalent to 20 mg/kg rucaparib either as Ruc-Cam or Ruc-Thp MH cocrystal in a crossover design with adequate washout period. Blood samples were collected at predetermined time points up to 24 hours post-dose, and plasma rucaparib concentrations were determined by LC-MS/MS.
Table 3: Pharmacokinetic Parameters of Rucaparib Formulations in Rat Model
| Parameter | This compound | Ruc-Thp MH Cocrystal | Improvement |
|---|---|---|---|
| Cmax (μg/mL) | 1.25 ± 0.18 | 3.01 ± 0.32 | 2.4× |
| Tmax (h) | 2.5 ± 0.8 | 1.5 ± 0.5 | - |
| AUC0-24h (μg·h/mL) | 15.36 ± 2.45 | 21.92 ± 3.12 | 1.4× |
| Relative Bioavailability | 1.0 (reference) | 1.43 | 43% increase |
The significantly enhanced Cmax and AUC values observed with the cocrystal formulation directly correlate with the improved solubility characteristics, suggesting potential for more consistent exposure and reduced food effects in clinical settings. [1]
The following diagram illustrates the comprehensive workflow for the development and evaluation of rucaparib-theophylline monohydrate cocrystals:
Diagram 1: Comprehensive workflow for the development and evaluation of rucaparib-theophylline monohydrate cocrystals, highlighting the multi-stage process from initial design to formulation selection.
The molecular interactions between rucaparib and theophylline play a fundamental role in cocrystal stability and performance. The following diagram illustrates the key hydrogen bonding interactions:
Diagram 2: Hydrogen bonding network and molecular interactions in rucaparib-theophylline monohydrate cocrystal, showing the key supramolecular synthons responsible for crystal stability.
The development of rucaparib-theophylline monohydrate cocrystal represents a significant advancement in formulation strategies for poorly soluble PARP inhibitors. The comprehensive data presented in these application notes demonstrate that the cocrystal approach successfully addresses the key limitations of the commercial camsylate salt, particularly with respect to solubility and oral bioavailability. The 2.4-fold increase in Cmax and 1.4-fold increase in AUC0-24h observed in preclinical models suggest potential for improved clinical performance, possibly enabling dose reduction or more consistent exposure in patients.
From a practical implementation perspective, the liquid-assisted grinding method offers a viable approach for laboratory-scale preparation, while the slurry conversion method provides an excellent pathway for industrial scale-up. The characterization protocols outlined herein provide robust methods for quality control and batch-to-batch consistency. Formulators should note the superior performance of Ruc-Thp MH at gastric and intestinal pH levels, which likely contributes to the enhanced bioavailability observed in vivo.
The successful application of cocrystal technology to rucaparib underscores the potential of this approach for addressing bioavailability challenges across a wide range of poorly soluble pharmaceuticals, particularly in oncology therapeutics where exposure-response relationships are often critical to clinical outcomes.
Rucaparib is an oral poly (ADP-ribose) polymerase (PARP) inhibitor approved for the following oncological indications:
Rucaparib exerts its cytotoxic effect through PARP enzyme inhibition and the induction of synthetic lethality in homologous recombination (HR)-deficient cancer cells.
The following diagram illustrates this core mechanism of action:
The recommended 600 mg twice-daily (BID) dosing regimen is supported by extensive pharmacokinetic (PK) characterization.
Table 1: Key Steady-State Pharmacokinetic Parameters of Rucaparib (600 mg BID) [7] [5] [3]
| Parameter | Mean Value (Coefficient of Variation) | Note |
|---|---|---|
| C~max~ (maximum concentration) | 1940 ng/mL (54%) | Measured at steady state |
| AUC~0-12h~ (area under the curve) | 16,900 h·ng/mL (54%) | Measured over 12 hours at steady state |
| T~max~ (time to C~max~) | 1.9 hours (median, range: 0-6.0) | |
| Absolute Bioavailability | 36% (range: 30-45%) | |
| Apparent Volume of Distribution (V~d~) | 2300 L (21%) | Suggests extensive tissue distribution |
| Plasma Protein Binding | 70% (in vitro) | |
| Terminal Elimination Half-life | 26 hours (39%) | |
| Apparent Clearance (CL) | 44.2 L/h (45%) | At steady state |
| Accumulation Ratio | 3.5 to 6.2 fold | After repeated BID dosing |
Additional PK characteristics:
The 600 mg BID dose was established and validated in pivotal clinical trials, which demonstrated significant efficacy.
Table 2: Efficacy Outcomes from the ARIEL3 Trial (Maintenance Setting) [1] [2]
| Patient Cohort | Rucaparib Median PFS (months) | Placebo Median PFS (months) | Hazard Ratio (HR) for Progression/Death | P-value |
|---|---|---|---|---|
| tBRCA Subgroup (deleterious somatic or germline BRCA mutation) | 16.6 | 5.4 | 0.23 (95% CI: 0.16, 0.34) | p < 0.0001 |
| HRD Subgroup (BRCA mutant and/or LOH high) | 13.6 | 5.4 | 0.32 (95% CI: 0.24, 0.42) | p < 0.0001 |
| Intent-to-Treat (ITT) Population (all patients) | 10.8 | 5.4 | 0.36 (95% CI: 0.30, 0.45) | p < 0.0001 |
PFS: Progression-Free Survival; LOH: Loss of Heterozygosity.
The safety profile of rucaparib is manageable, with dose adjustments and supportive care serving as key strategies for handling adverse reactions.
Table 3: Common Adverse Reactions and Management Strategies [1] [2]
| Adverse Reaction | Incidence (≥20%) | Recommended Management Strategy |
|---|---|---|
| Nausea | Very Common | Prophylactic antiemetics; taking medication with food. |
| Fatigue/Asthenia | Very Common | Schedule activity and rest; dose interruption/reduction if severe. |
| Anemia | Very Common | Monitor CBC; transfusions; dose interruption/reduction. |
| AST/ALT Elevation | Very Common | Monitor liver function tests; dose interruption/reduction. |
| Vomiting | Common | Prophylactic antiemetics; ensure hydration. |
| Constipation | Common | Dietary modifications, stool softeners. |
| Diarrhea | Common | Ensure hydration; antidiarrheal agents. |
| Dysgeusia (altered taste) | Common | Dietary counseling. |
| Thrombocytopenia | Common | Monitor CBC; dose interruption/reduction. |
| Decreased Appetite | Common | Dietary counseling; small, frequent meals. |
The following workflow outlines the practical clinical management of patients on rucaparib:
Precision patient selection is critical for the effective use of rucaparib.
The rucaparib dosing regimen of 600 mg taken orally twice daily is a well-characterized and effective therapy. Its approval is grounded in robust pharmacokinetic data demonstrating predictable exposure and a manageable safety profile supported by clear dose modification guidelines. The drug's mechanism of action, centered on synthetic lethality in HRD cells, provides a rational basis for its use in genetically defined cancers. For researchers and clinicians, diligent patient selection through companion diagnostics, proactive monitoring, and aggressive management of adverse events are key to maximizing clinical outcomes with rucaparib therapy.
The table below summarizes the key quantitative findings regarding the effect of food on rucaparib exposure:
| Parameter | Effect of a High-Fat Meal | Clinical Significance & Recommendation |
|---|---|---|
| Maximum Concentration (Cmax) | Weakly increased [1]. | Not clinically significant. Rucaparib can be dosed without regard to meals [1]. |
| Area Under the Curve (AUC) | Weakly increased [1]. | Not clinically significant. Rucaparib can be dosed without regard to meals [1]. |
| Absolute Oral Bioavailability | 36% (range: 30-45%) [1]. | Supports consistent absorption regardless of food. |
The following diagram illustrates the complete pharmacokinetic pathway of rucaparib, summarizing its administration, absorption, distribution, metabolism, and excretion.
Beyond food effects, several other intrinsic and extrinsic factors are essential for a comprehensive drug development and clinical trial strategy.
The data demonstrates that rucaparib's pharmacokinetic profile is robust and not meaningfully altered by food intake. This lack of a clinically significant food effect simplifies dosing instructions for patients and supports consistent drug exposure in clinical practice. For drug development professionals, this finding allows for greater flexibility in clinical trial design and patient management, without the need for strict dosing conditions.
The table below summarizes the clinical outcomes and safety data from key studies on rucaparib combination therapy.
| Combination & Context | Recommended Phase II Dose | Key Efficacy Findings | Most Common Grade ≥3 Toxicities |
|---|
| Rucaparib + Carboplatin in advanced solid tumours (Phase I) [1] | Oral Rucaparib: 240 mg/day (Days 1-14) Carboplatin: AUC 5 mg·mL−1·min−1 (Day 1) in 21-day cycles | Radiologic antitumour activity, primarily in BRCA-mutated breast and ovarian cancers [1] | Neutropenia (27.1%), Thrombocytopenia (18.8%) [1] | | Rucaparib + Atezolizumab in gynaecological cancers and TNBC (Phase Ib) [2] | Rucaparib: 600 mg BID (with a 21-day run-in) Atezolizumab: 1200 mg IV on Day 1 of each 21-day cycle | Clinical activity was typically observed in patients with BRCA-mutated tumours [2] | Gastrointestinal effects, Fatigue, Liver enzyme elevations, Anaemia [2] |
Here are the methodologies from the pivotal clinical studies investigating rucaparib combinations.
The therapeutic effect of rucaparib, both as a monotherapy and in combination, is based on its mechanism of action within cancer cells.
Diagram: Synthetic Lethality of PARP Inhibition in HR-Deficient Cells. In cells with homologous recombination (HR) deficiency (e.g., BRCA1/2 mutation), PARP inhibition traps PARP proteins on DNA, leading to persistent single-strand breaks that collapse replication forks and become lethal double-strand breaks that cannot be repaired [1].
Rucaparib combination therapy, particularly with carboplatin, is a validated strategy for treating advanced solid tumours, especially those with HRD. The recommended Phase II protocol for this combination uses intermittent oral rucaparib (240 mg/day, Days 1-14) with carboplatin (AUC5, Day 1) in a 21-day cycle. Emerging research on combining rucaparib with atezolizumab includes a unique rucaparib run-in period and shows promise in biomarker-selected populations, highlighting the importance of translational research in developing these regimens.
| Parameter | Value & Description | Clinical Implications |
|---|
| Absorption & Bioavailability | Absolute oral bioavailability: 36%. Median Tmax: 1.5 - 6.0 hours (single dose); 1.5 - 4.0 hours (steady state). Food effect (high-fat meal): increases exposure but not clinically significant [1] [2]. | Can be administered without regard to meals. The one-compartment model with first-order absorption is appropriate [3]. | | Distribution | Well-distributed [1]. | A one-compartment model is often sufficient for PopPK of oral PARP inhibitors [3]. Apparent Volume of Distribution (V/F) is a key parameter to estimate. | | Metabolism | Metabolized by CYP2D6 (primary), and to a lesser extent, CYP1A2 and CYP3A4 [2]. Major metabolite: M324 [4]. | CYP2D6 phenotype showed no apparent effect on rucaparib clearance; inclusion as a covariate is likely unnecessary [2]. Metabolite activity may require separate modeling [4]. | | Elimination | Half-life: ~17 hours [2]. Steady-state: achieved after ~1 week of continuous BID dosing [1]. Accumulation ratio: 1.47 to 5.44 (BID dosing) [2]. | Supports twice-daily (BID) dosing regimen. Apparent Clearance (CL/F) is a critical parameter for the model. | | Covariates | No clinically significant impact from body weight, BMI, age, race, sex, or mild-to-moderate renal/hepatic impairment [1]. | These factors may not need to be included as significant covariates in the PopPK model. |
This protocol outlines a framework for conducting a PopPK analysis for rucaparib, based on standard practices and insights from the literature.
The following diagram illustrates the iterative process of building and evaluating a PopPK model.
To fully understand the context of a PopPK analysis, it is crucial to consider the drug's mechanism of action. The following diagram illustrates the synthetic lethality induced by PARP inhibition in HRD-positive cells, which is the core pharmacodynamic principle of rucaparib.
Rucaparib is an orally administered, potent small-molecule inhibitor targeting poly (ADP-ribose) polymerase enzymes PARP1, PARP2, and PARP3. It exerts its antitumor effect through synthetic lethality in tumors with homologous recombination deficiency (HRD), such as those harboring BRCA1 or BRCA2 (BRCA1/2) mutations. The mechanism involves both enzymatic inhibition of PARP and trapping of PARP proteins at sites of DNA damage. This leads to the accumulation of DNA double-strand breaks that cannot be effectively repaired in HRD-deficient cells, ultimately resulting in cell death [1].
Rucaparib has demonstrated significant clinical efficacy across multiple cancer types, leading to its approval for specific indications. Compared to other PARP inhibitors, rucaparib has a distinct profile in terms of its relative potency in catalytic inhibition and PARP trapping activity [2]. The following sections provide detailed clinical trial data, experimental protocols, and practical guidance for researchers designing clinical studies involving rucaparib.
Study Design: Phase 1/2 open-label study (Parts 2A and 2B) evaluating oral rucaparib monotherapy (600 mg twice daily) in patients with relapsed, high-grade ovarian cancer and deleterious germline BRCA mutations. Part 2A included patients with platinum-sensitive disease who had received 2-4 prior chemotherapies. Part 2B included patients who had received 3-4 prior chemotherapies, with both platinum-sensitive and platinum-resistant disease [1].
Efficacy Results: In the combined analysis of 54 patients, the objective response rate (ORR) was 59.3% (95% CI: 45.0-72.4%). The median time to onset of the most common non-hematological treatment-emergent adverse events was typically early (<56 days), while hematological toxicities emerged later (53-84 days) [1].
Study Design: Phase III randomized, double-blind, placebo-controlled trial investigating first-line rucaparib maintenance in advanced ovarian cancer. Patients were randomized 4:1 to receive either oral rucaparib plus intravenous placebo or oral placebo plus intravenous placebo. Stratification factors included HRD status (BRCA mutation and loss of heterozygosity), residual disease post-chemotherapy, and surgical timing [3].
Efficacy Results: With approximately 59 months of follow-up, rucaparib demonstrated significant improvement in investigator-assessed PFS compared to placebo in both the HRD population (31.4 vs. 12.0 months; HR: 0.52) and the intent-to-treat population (20.2 vs. 9.2 months; HR: 0.53). Interim overall survival data remained immature, with a trend favoring rucaparib in the ITT population (HR: 0.83) [3].
Study Design: Phase III randomized trial evaluating rucaparib versus placebo as maintenance treatment in patients with platinum-sensitive, recurrent high-grade ovarian carcinoma. The BRCA-mutant cohort included 196 patients randomized to either rucaparib (600 mg BID) or placebo [2].
Efficacy Results: In the BRCA-mutant cohort, rucaparib significantly improved median PFS to 16.6 months compared to 5.4 months with placebo (p < 0.0001) [2].
Study Design: Phase II global study evaluating rucaparib monotherapy (600 mg twice daily) in patients with measurable locally advanced or metastatic pancreatic adenocarcinoma harboring deleterious germline or somatic BRCA1/2 mutations. Patients had received 1-2 prior lines of chemotherapy for advanced disease [4].
Efficacy Results: The confirmed objective response rate was 15.8% (3 of 19 patients; 95% CI: 3.4-39.6%), with two confirmed partial responses and one confirmed complete response. An additional unconfirmed complete response was observed. The disease control rate was 31.6% in all patients and 44.4% in those who had received only one prior chemotherapy regimen [4].
Table 1: Summary of Key Efficacy Outcomes from Rucaparib Clinical Trials
| Trial | Cancer Type | Patient Population | Primary Endpoint | Result | Key Secondary Outcomes |
|---|---|---|---|---|---|
| Study 10 [1] | Ovarian Cancer | Relapsed HGG, gBRCAm, ≥2 prior therapies (n=54) | ORR | 59.3% (95% CI: 45.0-72.4%) | Median DOR: Not reported |
| ARIEL3 [2] | Ovarian Cancer | Platinum-sensitive recurrent HGSOC, BRCAm (n=196) | PFS | 16.6 vs. 5.4 months (HR: N/A; p<0.0001) | - |
| ATHENA-MONO [3] | Ovarian Cancer | Newly diagnosed advanced ovarian cancer, ITT (n=427) | PFS | 20.2 vs. 9.2 months (HR: 0.53, 95% CI: 0.42-0.69) | Interim OS: NR vs. 46.2 mo (HR: 0.83) |
| RUCAPANC [4] | Pancreatic Cancer | Advanced PC, BRCAm, 1-2 prior therapies (n=19) | ORR | 15.8% (95% CI: 3.4-39.6%) | DCR: 31.6%; DCR (1 prior therapy): 44.4% |
Table 2: Safety Profile of Rucaparib Across Clinical Trials
| Adverse Event | All Grades (%) | Grade ≥3 (%) | Time to Onset | Median Duration (Grade ≥3) |
|---|---|---|---|---|
| Nausea [1] [4] | 63.2 | Not specified | Typically early (<56 days) | Not specified |
| Anemia [1] [4] | 47.4 | 31.6 | Later (53-84 days) | ≤13 days |
| Fatigue [4] | Not specified | 15.8 | Not specified | Not specified |
| Ascites [4] | Not specified | 15.8 | Not specified | Not specified |
BRCA Mutation Testing: For inclusion in rucaparib clinical trials, patients must have a documented deleterious germline or somatic BRCA1/2 mutation. Testing can be performed using:
HRD Assessment: In broader ovarian cancer trials, homologous recombination deficiency status is determined through:
Dosing Regimen:
Treatment Duration:
Tumor Assessments:
Additional Efficacy Measures:
Laboratory Assessments:
Management of Adverse Events:
The development of rucaparib represents a significant advancement in precision oncology for patients with BRCA-mutant cancers. The clinical trial data demonstrate consistent efficacy across multiple cancer types, with particularly robust activity in ovarian cancer settings. The safety profile is manageable with appropriate monitoring and dose modifications, with hematological toxicities being the most common Grade ≥3 adverse events [2] [1] [4].
Current research is exploring combination strategies to enhance the efficacy of rucaparib and overcome resistance mechanisms. These include combinations with immuno-oncology agents, other DNA damage response inhibitors, and novel targeted therapies. Additionally, ongoing studies are investigating biomarkers beyond BRCA mutations to identify patients most likely to benefit from rucaparib treatment [2].
The emergence of reversion mutations in BRCA genes has been identified as a key mechanism of acquired resistance to PARP inhibitors, including rucaparib. Monitoring for these mutations through circulating tumor DNA analysis may help guide treatment sequencing and combination strategies in the future [4].
Rucaparib represents an important therapeutic option for patients with BRCA-mutant cancers, particularly ovarian, pancreatic, and other HRD-deficient tumors. The clinical trial designs and protocols outlined in this document provide researchers with a framework for designing future studies and implementing rucaparib in clinical practice. As research continues to evolve, refinement of patient selection criteria, optimization of combination strategies, and management of resistance mechanisms will further enhance the clinical utility of this targeted therapy.
Therapeutic Drug Monitoring (TDM) has emerged as a critical strategy for optimizing the dosing of targeted anticancer therapies, particularly for drugs exhibiting significant pharmacokinetic variability and established exposure-response relationships. Rucaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor approved for ovarian cancer and other malignancies, demonstrates considerable interpatient variability in drug exposure, making it a suitable candidate for TDM protocols. Research indicates that the average plasma trough concentration (C trough) for rucaparib is approximately 1754 ± 805 ng/mL, with this substantial variability (reflected by the high coefficient of variation) potentially impacting both therapeutic efficacy and safety profiles [1]. The integration of TDM into clinical practice for rucaparib aims to maintain drug concentrations within a target therapeutic range, thereby maximizing treatment response while minimizing dose-limiting toxicities.
The pharmacological rationale for rucaparib TDM stems from its mechanism of action as a PARP enzyme inhibitor, which induces synthetic lethality in tumor cells with deficient homologous recombination repair pathways, particularly those harboring BRCA mutations [2]. PARP inhibitors like rucaparib trap PARP enzymes on DNA, creating cytotoxic lesions that require functional DNA repair mechanisms for resolution. In cells with pre-existing DNA repair defects, this trapping leads to accumulated DNA damage and ultimately cell death [2]. Clinical evidence demonstrates that PARP inhibitor maintenance therapy significantly extends progression-free survival in platinum-sensitive recurrent ovarian cancer, establishing their important role in modern oncology practice [3] [4]. However, the narrow therapeutic index and substantial pharmacokinetic variability of these agents necessitate individualized dosing approaches supported by TDM protocols.
The quantification of rucaparib in biological matrices employs LC-MS/MS technology, which provides the necessary sensitivity, specificity, and precision required for accurate therapeutic drug monitoring. The method utilizes an LC system coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode for optimal ionization efficiency [1]. Chromatographic separation is achieved using a Cortecs-T3 column (2.7 µm particle size, 100 × 3.0 mm i.d.) maintained at 40°C, which provides excellent retention and resolution of rucaparib and its internal standard [1]. The mobile phase consists of 10 mM ammonium formate with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B), with a flow rate of 0.4 mL/min and a total run time of 9 minutes [1].
Mass spectrometric detection employs multiple reaction monitoring (MRM) for specific detection of rucaparib and its stable isotope-labeled internal standard [1]. The MS parameters should be optimized for each specific instrument, but typically include: ion spray voltage: 5500 V; source temperature: 500°C; curtain gas: 35 psi; ion source gas 1: 55 psi; ion source gas 2: 60 psi [1]. The MRM transitions monitored are 323.2/260.2 for rucaparib and 327.2/264.2 for the internal standard ([13C,2H3]-Rucaparib) [1]. These transitions correspond to the parent ion and the most abundant and stable product ions, ensuring highly specific detection of the analyte.
Proper sample collection is fundamental to obtaining reliable TDM results. For rucaparib monitoring, trough samples (Ctrough) collected immediately before the next dose administration are recommended, as this parameter best reflects steady-state exposure and correlates with clinical outcomes [1]. Two sampling approaches can be employed:
Plasma Collection: Whole blood is collected via venipuncture into K2EDTA tubes, followed by centrifugation at 2608 RCF for 10 minutes at 4°C [1]. The resulting plasma supernatant is transferred to clean polypropylene tubes and stored at -80°C until analysis. This traditional approach provides the reference standard for concentration measurements but requires clinical visits and specialized personnel for collection.
Dried Blood Spot (DBS) Collection: This innovative approach utilizes volumetric sampling devices (Hemaxis DB10) that collect exactly 10 µL of capillary blood from a fingerprick [1]. The blood is spotted onto Whatman 903 protein saver cards and allowed to dry completely at room temperature for a minimum of 3 hours. DBS samples can be stored in sealed bags with desiccant at room temperature or under refrigerated conditions. The DBS approach offers significant advantages for TDM, including minimally invasive sampling, potential for home-based collection, and reduced storage and transportation requirements [1].
Table 1: Comparison of Sample Collection Methods for Rucaparib TDM
| Parameter | Plasma Collection | Dried Blood Spot (DBS) |
|---|---|---|
| Sample Volume | 190-250 µL plasma | 10 µL whole blood |
| Collection Method | Venipuncture | Fingerprick with volumetric device |
| Personnel Requirements | Trained phlebotomist | Patient self-sampling possible |
| Storage Conditions | -80°C | Room temperature with desiccant |
| Transportation | Cold chain required | Ambient temperature |
| Stability | Long-term at -80°C | Demonstrated stability at room temperature |
Sample preparation is critical for removing interfering matrix components and ensuring accurate quantification. The procedures differ between plasma and DBS samples:
Plasma Sample Preparation: Frozen plasma samples are thawed at room temperature and vortexed for 10 seconds to ensure homogeneity. A 50 µL aliquot of plasma is transferred to a clean tube, and 250 µL of the internal standard working solution (prepared in acetonitrile) is added for protein precipitation [1]. The mixture is vortexed thoroughly for 1 minute and then centrifuged at approximately 13,000 RCF for 10 minutes. The clear supernatant is transferred to autosampler vials for LC-MS/MS analysis. For samples exceeding the upper limit of quantification, appropriate dilution with blank plasma is performed to bring the concentration within the calibration range.
DBS Sample Preparation: A single 10 µL DBS punch (6 mm diameter) is transferred to a clean tube, and 250 µL of a methanol:water (50:50, v/v) solution containing the internal standard is added [1]. The samples are subjected to ultrasonic-assisted extraction for 30 minutes, followed by centrifugation at 13,000 RCF for 10 minutes. The supernatant is transferred to autosampler vials for analysis. The DBS extraction process must be carefully optimized and validated to ensure complete extraction of rucaparib from the paper matrix while maintaining analytical specificity.
Comprehensive validation of the analytical method is essential to demonstrate its reliability for clinical TDM applications. The validation of the rucaparib LC-MS/MS method follows current regulatory guidelines from the FDA and EMA, assessing key parameters including linearity, accuracy, precision, selectivity, and stability [1]. The validation results confirm that the method is suitable for its intended purpose in TDM.
Table 2: Validation Parameters for Rucaparib Quantification in Human Plasma and Dried Blood Spots
| Validation Parameter | Plasma Performance | DBS Performance | Acceptance Criteria |
|---|---|---|---|
| Calibration Range | 100-5000 ng/mL | 100-5000 ng/mL | R² > 0.99 |
| Lower Limit of Quantification | 100 ng/mL | 100 ng/mL | Accuracy 80-120%, CV < 20% |
| Intra-day Accuracy | 96.4-102.8% | 94.7-105.2% | 85-115% |
| Intra-day Precision | 2.1-5.8% CV | 3.5-7.2% CV | CV < 15% |
| Inter-day Accuracy | 95.8-101.9% | 93.8-103.6% | 85-115% |
| Inter-day Precision | 3.4-6.3% CV | 4.2-8.1% CV | CV < 15% |
| Matrix Effect | 95.2-104.1% | 92.8-107.3% | 85-115% |
| Extraction Recovery | 88.5-92.7% | 85.3-90.2% | Consistent and reproducible |
| Benchtop Stability | 24 hours at RT | 24 hours at RT | Within ±15% of nominal |
The validation data demonstrate that the method exhibits excellent linearity across the concentration range of 100-5000 ng/mL for both plasma and DBS matrices, with correlation coefficients (R²) exceeding 0.99 [1]. The lower limit of quantification (LLOQ) of 100 ng/mL provides adequate sensitivity for detecting trough concentrations, which typically exceed this value during maintenance therapy. The accuracy and precision data, both within-run and between-run, fall well within accepted limits for bioanalytical methods, ensuring reliable quantification in clinical samples. Importantly, the method demonstrates minimal matrix effects and consistent extraction recovery across different lots of plasma and blood, confirming the robustness of the sample preparation procedures.
The validation also includes assessment of hematocrit effect for DBS samples, which is a critical parameter for volumetric DBS methods. The method demonstrates consistent performance across the hematocrit range of 29-45%, covering the typical values encountered in patient populations [1]. Additionally, stability studies confirm that rucaparib remains stable in both plasma and DBS samples under various storage and handling conditions, including freeze-thaw cycles, benchtop storage, and long-term frozen storage for plasma samples.
The implementation of rucaparib TDM in clinical practice requires careful consideration of several factors to ensure meaningful results. The recommended protocol involves:
Timing of Sample Collection: Trough samples should be collected at steady-state conditions, typically after 2-3 weeks of continuous dosing, immediately before the next scheduled dose administration [1]. This timing captures the minimum drug concentration (Ctrough), which correlates with overall drug exposure and has been associated with both efficacy and toxicity outcomes. For accurate interpretation, the exact time of last dose and sample collection should be documented.
Sample Processing and Storage: Following collection, plasma samples should be processed within 2 hours of blood collection to prevent degradation or interconversion. Processed samples can be stored at -80°C for extended periods until analysis. DBS samples should be thoroughly dried for at least 3 hours before storage in sealed bags with desiccant packs, and may be stored at room temperature or under refrigeration [1].
Data Analysis and Interpretation: The measured rucaparib concentration should be compared against the proposed target range. Clinical studies suggest a target Ctrough of approximately 1754 ng/mL based on average exposure at the approved dose, though institution-specific ranges may be established based on local population pharmacokinetics and clinical experience [1]. For DBS samples, a conversion factor may be applied to estimate plasma equivalent concentrations, though direct DBS concentration interpretation may be preferred once clinical correlations are established.
A critical aspect of implementing DBS-based TDM is understanding the relationship between drug concentrations measured in DBS and the traditional plasma matrix. Research indicates a strong correlation between plasma and DBS measurements for PARP inhibitors, though the robustness of this correlation for rucaparib specifically requires additional data for comprehensive evaluation [1]. The DBS-to-plasma ratio can serve as a conversion factor to estimate plasma equivalent concentrations from DBS measurements, though this approach does not currently incorporate patient-specific hematological parameters [1].
Statistical analyses using Passing-Bablok regression and Bland-Altman plots have demonstrated good agreement between the two matrices for PARP inhibitors, supporting the use of DBS as a viable alternative to plasma sampling for TDM purposes [1]. However, it is important to note that factors such as hematocrit, blood spot homogeneity, and extraction efficiency may influence this relationship and should be considered when interpreting DBS results.
The following diagrams illustrate the key workflows for rucaparib quantification and clinical TDM implementation:
Rucaparib Bioanalytical Workflow
This diagram illustrates the complete analytical process for rucaparib quantification, from sample collection through LC-MS/MS analysis and method validation.
Clinical TDM Implementation Pathway
This visualization outlines the clinical implementation of rucaparib TDM, from patient dosing through concentration monitoring and dose individualization to optimize therapeutic outcomes.
The implementation of robust TDM protocols for rucaparib represents a significant advancement in personalized cancer therapy, enabling clinicians to optimize dosing based on individual patient pharmacokinetics. The LC-MS/MS method described herein provides a validated analytical framework for accurate quantification of rucaparib in both plasma and DBS matrices, offering flexibility in sample collection approaches to suit different clinical scenarios. The strong correlation observed between plasma and DBS measurements for PARP inhibitors supports the use of minimally invasive sampling strategies, particularly beneficial for home-based monitoring and special populations [1].
As clinical experience with rucaparib TDM expands, the integration of pharmacokinetic-pharmacodynamic modeling and genetic biomarkers may further refine dosing individualization. The application of these protocols in clinical practice holds promise for enhancing the therapeutic index of rucaparib, potentially improving treatment outcomes while managing toxicity. Additionally, the systematic approach to method validation and implementation described in these application notes provides a template for developing TDM programs for other targeted anticancer therapies, contributing to the advancement of precision oncology.
What is the main solubility issue with Rucaparib camsylate? this compound, the commercial salt form, suffers from poor aqueous solubility. This limits its dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability (approximately 36% in humans) [1] [2], which can compromise its therapeutic efficacy.
What is the proposed solution? Cocrystallization, a technique that forms a new solid material comprising Rucaparib and a pharmaceutically acceptable coformer, can significantly improve the drug's physical properties without altering its inherent chemical structure or pharmacological activity [3].
Which cocrystal shows the most promise? The Rucaparib-Theophylline Monohydrate (Ruc-Thp MH) cocrystal has shown the most significant improvement. In preclinical models, it demonstrated a 2.4-fold higher maximum concentration (C~max~) and a 1.4-fold greater overall exposure (AUC~0-24h~) compared to the commercial camsylate salt [3].
Are there other viable cocrystals? Yes, research has also successfully produced other cocrystals, including Rucaparib-Maltol (Ruc-Mal) and Rucaparib-Ethyl Maltol (Ruc-Emal). These also showed faster dissolution rates than this compound, but Ruc-Thp MH displayed the highest apparent solubility [3].
The table below summarizes the key performance data for the cocrystals investigated in the 2023 study.
| Solid Form | Key Solubility & Dissolution Findings | Pharmacokinetic Results (Rat Model) |
|---|---|---|
| This compound (Reference) | Poor aqueous solubility; slow dissolution rate [3]. | Baseline exposure |
| Rucaparib-Theophylline Monohydrate (Ruc-Thp MH) | Highest apparent solubility at pH 4.5 and 6.8; fastest dissolution at pH 2.0 and 4.5 [3]. | 2.4x C~max~; 1.4x AUC~0-24h~ [3]. |
| Rucaparib-Maltol (Ruc-Mal) | Faster dissolution than Ruc-Cam at pH 2.0 and 4.5 [3]. | Data not specified in results. |
| Rucaparib-Ethyl Maltol (Ruc-Emal) | Faster dissolution than Ruc-Cam at pH 2.0 and 4.5 [3]. | Data not specified in results. |
The following methods have been successfully employed to prepare Rucaparib cocrystals. Characterization via PXRD, FTIR, and DSC is essential to confirm the formation of a new solid phase [3].
A mechanochemical method using minimal solvent to facilitate the reaction.
A solution-based technique suitable for growing single crystals for structural analysis.
A method that can produce more thermodynamically stable forms.
The following diagram outlines a logical approach to troubleshooting this compound's solubility issue in a research setting.
The following table summarizes the most frequent treatment-emergent adverse events (TEAEs) and their management strategies, synthesized from clinical trial data and expert guidance [1] [2] [3].
| Side Effect | Approximate Incidence (Any Grade) | Common Management Strategies | Key Clinical Considerations |
|---|
| Nausea / Vomiting [1] [4] | 75-79% (Nausea) 37-42% (Vomiting) | Prophylactic 5-HT3 receptor antagonists (e.g., ondansetron) [4]; Dietary modifications (smaller meals, avoid greasy/spicy foods) [5] [6]; Take medication after meals [4] | Onset often early in treatment [3]. Consider dose reduction if refractory to antiemetics [4]. | | Fatigue / Asthenia [1] [2] | Up to 74% | Manage contributing factors (e.g., anemia); Energy conservation techniques; Moderate exercise [6] [7] | Rule out other causes like anemia [7]. Grade 3+ fatigue was more common in patients with moderate renal dysfunction [1]. | | Anemia [1] [2] | Up to 45% | Dose interruption/reduction [1] [2]; Blood transfusions [7]; Nutritional support (iron, B12, folate supplements if deficient) [7] | Most frequent Grade ≥3 TEAE in mCRPC trials (25.2%) [2]. Median time to onset >55 days; monitor blood counts proactively [2]. | | Increased ALT/AST [1] | Up to 69% (ALT) Up to 59% (AST) | Monitor liver function tests; Dose modification per prescribing information [1] [4] | Typically occurs in first few weeks; often transient and reversible; rarely associated with increased bilirubin [1]. | | Thrombocytopenia [1] [2] | Up to 47% (Any grade) Up to 35% (Reported as AE) | Monitor blood counts; Dose interruption or reduction [1] [2] | Median time to onset >55 days; monitor for bleeding gums, bruising [1] [2]. |
For researchers designing supportive care protocols, here are detailed methodologies based on clinical evidence.
1. Protocol for Managing Gastrointestinal Toxicity
2. Protocol for Managing Hematologic Toxicity
3. Protocol for Managing Fatigue
The diagram below outlines a systematic workflow for monitoring and managing Rucaparib therapy, integrating the protocols above.
This workflow emphasizes that proactive and continuous monitoring is the cornerstone of managing Rucaparib therapy, allowing for early intervention that enables patients to remain on treatment for optimal clinical benefit [8] [3].
FAQ 1: What is Rucaparib's primary mechanism of action and its clinical significance? Rucaparib is a small molecule, potent inhibitor of poly (ADP-ribose) polymerase enzymes (PARP-1, PARP-2, and PARP-3) [1] [2]. It promotes synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those harboring deleterious BRCA1 or BRCA2 mutations [1] [2]. These cancer cells already have a compromised ability to repair double-strand DNA breaks. By inhibiting PARP-mediated repair of single-strand breaks, rucaparib causes these breaks to convert into double-strand breaks during DNA replication. In HRD cells, this leads to the accumulation of irreparable DNA damage and ultimately, cell death [1].
FAQ 2: With which metabolic enzymes and transporters does Rucaparib interact as a perpetrator? At a steady-state dosage of 600 mg twice daily, rucaparib acts as a perpetrator of DDIs by inhibiting several cytochrome P450 (CYP) enzymes and the P-glycoprotein (P-gp) transporter [3] [2] [4]. The following table summarizes its inhibition potential based on clinical DDI studies.
| Enzyme/Transporter | Inhibition Potential | Probe Substrate(s) Used in Studies | Key Finding (GMR [90% CI]) |
|---|---|---|---|
| CYP1A2 | Moderate | Caffeine [3] [4] | AUC increased 2.26-fold (1.93–2.65) [3] |
| CYP2C9 | Weak | S-Warfarin [3] [4] | AUC increased 1.49-fold (1.40–1.58) [3] |
| CYP2C19 | Weak | Omeprazole [3] [4] | AUC increased 1.55-fold (1.32–1.83) [3] |
| CYP3A | Weak | Midazolam [3] [4] | AUC increased 1.39-fold (1.14–1.68) [3] |
| P-gp | Weak | Digoxin [3] | AUC increased 1.20-fold (1.12–1.29) [3] |
| BCRP | Weak | Rosuvastatin [5] | AUC increased 1.34-fold [5] |
FAQ 3: What are the key management strategies for Rucaparib DDIs?
FAQ 4: Are there any known food or supplement interactions?
For researchers designing DDI studies, here are methodologies from key clinical trials.
Protocol 1: Assessing CYP and P-gp Inhibition Potential (NCT02740712) [3] This study evaluated the effect of steady-state rucaparib on the pharmacokinetics of a cocktail of probe substrates.
Protocol 2: Assessing BCRP and Oral Contraceptive Interaction (NCT03954366) [5] This study specifically evaluated the effect of rucaparib on the BCRP substrate rosuvastatin and on oral contraceptives.
The following diagrams illustrate the core mechanism of Rucaparib and a standard DDI study design.
The table below summarizes official dosing recommendations and supporting clinical evidence.
| Hepatic Impairment Classification | Official Recommendation | Supporting Clinical Evidence / Comments |
|---|---|---|
| Normal Hepatic Function | No dose adjustment necessary [1]. | --- |
| Mild Hepatic Impairment | No dose adjustment necessary [1]. | Total bilirubin ≤ ULN and AST > ULN, or total bilirubin >1.0 to 1.5x ULN and any AST [1]. |
| Moderate Hepatic Impairment | No starting dose adjustment necessary [1] [2]. | Increased Exposure: A phase 1 study showed a 45% increase in total drug exposure (AUC0–inf) compared to normal function [2]. Safety: More patients experienced treatment-emergent adverse events (TEAEs), though most were unrelated to treatment. Close safety monitoring is advised [2]. | | Severe Hepatic Impairment | Not studied; no dosing recommendation can be made [1] [3]. | Total bilirubin > 3x ULN and any AST [1]. Use is not recommended. |
For researchers designing clinical studies or investigating rucaparib hepatotoxicity, the following details from key studies are essential.
Clinical Study on Hepatic Impairment (2021)
Clarification on Liver Test Elevations
For clinicians managing patients on rucaparib, consider the following practical guidance:
The diagram below outlines the decision-making process for administering rucaparib based on a patient's hepatic function.
The following table summarizes the official recommendations and available data for rucaparib use in patients with renal impairment [1] [2] [3]:
| Renal Function (CrCl) | Recommended Dose Adjustment | Level of Evidence / Comments |
|---|---|---|
| Normal to Moderate Impairment (CrCl ≥30 to 89 mL/min) | No dose adjustment recommended. Starting dose of 600 mg twice daily. | Established in clinical trials; no clinically significant impact on exposure [1] [4] [5]. |
| Severe Impairment (CrCl <30 mL/min) | Data not available. Use with caution. | Patients with severe impairment or on dialysis were excluded from clinical trials [1] [2] [6]. |
| End-Stage Renal Disease (ESRD) / Dialysis | No formal recommendation. A case report used a significantly reduced dose. | Single case report: 200 mg twice daily (66% reduction) was used safely and effectively [6]. |
The recommendations above are based on the following key studies and data:
For professionals managing patients in clinical trials or treatment, the following diagram outlines the decision-making process for renal impairment:
Q1: How is renal function estimated for rucaparib dosing? A1: The Cockcroft-Gault equation is specified in the prescribing information for estimating creatinine clearance (CrCl) to guide rucaparib dosing [1]. Note that for medication dosing, the non-indexed GFR (mL/min), not the indexed GFR (mL/min/1.73 m²), should be used, especially in patients with very large or small body surface area [7].
Q2: What are the standard dose reductions for adverse reactions? A2: Regardless of renal function, the following dose reduction schedule is recommended for managing adverse reactions [1] [3]:
Q3: Does rucaparib affect serum creatinine independently of renal function? A3: Yes. Like olaparib, rucaparib is noted as a medication that can inhibit the tubular secretion of creatinine. This can cause an increase in serum creatinine without an actual change in the glomerular filtration rate (GFR), a phenomenon known as "pseudonephrotoxicity" [7]. Researchers should be aware of this when interpreting lab values.
A key characteristic of Rucaparib is its carrier-mediated uptake and prolonged retention in cells, which distinguishes it from some other PARP inhibitors [1].
| Property | Description & Experimental Observation |
|---|---|
| Uptake Mechanism | Carrier-mediated transport into cells [1]. |
| Kinetic Parameters | Reported Km = 8.4 ± 1.2 μ M; Vmax = 469 ± 22 pmol per 106 cells per 10 min [1]. |
| Cellular Accumulation | Reaches intracellular concentrations >10 times higher than extracellular levels within 30 minutes [1]. |
| PARP Inhibition Persistence | A 30-minute pulse of 400 nM Rucaparib inhibits PARP by ≥50% for ≥72 hours after drug removal [1]. |
This prolonged retention and sustained target inhibition mean that the drug's efficacy is not solely dependent on its immediate plasma concentration, which could be a critical factor in designing dissolution tests and dosing schedules [1].
While specific protocols for Rucaparib are not detailed, you can adapt this general high-performance liquid chromatography (HPLC) method and stability-testing framework based on established practices for PARP inhibitors.
This method is adapted from a published protocol for the simultaneous estimation of another PARP inhibitor, Niraparib [2]. You would need to validate it for Rucaparib.
Method Summary Table | Parameter | Specification | | :--- | :--- | | Column | Zodiac C18 (150 mm × 4.6 mm, 5 µm) [2] | | Mobile Phase | Acetonitrile and 0.01N Na₂HPO₄ buffer (pH 2.5) in a 60:40 (v/v) ratio [2] | | Flow Rate | 1 mL/min [2] | | Detection Wavelength | 260 nm [2] | | Elution Mode | Isocratic | | Column Temperature | 28 ± 2 °C [2] |
Sample Preparation: Prepare a stock solution of Rucaparib in a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water is commonly used). Further dilute to the required concentrations for creating a calibration curve and analyzing dissolution samples [2].
Your dissolution experiments should account for Rucaparib's known sensitivity.
Since direct data is unavailable, here is a workflow you can use to build your own dataset.
The table below summarizes the confirmed storage and handling conditions for Rucaparib from drug monographs and scientific literature [1] [2].
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| Solid Form Storage | Store at room temperature, 20°C to 25°C (68°F to 77°F) [1] [2]. | Protects from heat, moisture, and direct light [2]. |
| Short-term Excursions | Permissible range: 15°C to 30°C (59°F to 86°F) for less than 24 hours [1]. | Ensures stability during transport or brief handling outside ideal conditions. |
| Humidity | Store in a closed container, away from moisture [2]. | Prevents drug degradation due to hydrolysis. |
| Light | Protect from direct light [2]. | Prevents photodegradation. |
| Handling Precautions | Women who are pregnant should not handle tablets or breathe dust from tablets [3]. | Due to potential for harm to an unborn baby. |
Forced degradation studies help identify degradation products and pathways. The following workflow outlines the general process, with Rucaparib-specific findings detailed after.
A 2023 study used UHPLC-HRMS to analyze Rucaparib under various stress conditions [4]. Key findings are summarized below.
| Stress Condition | Degradation Observed | Key Findings & Degradants |
|---|---|---|
| Oxidative (15% H₂O₂, 60°C) | Yes | Six new degradation products (DPs) were identified under oxidative conditions [4]. |
| Basic Hydrolysis (1M NaOH, 60°C) | Not specified for Rucaparib | The study focused on this condition for Olaparib, which showed significant degradation. Rucaparib's specific susceptibility was not highlighted [4]. |
| Acidic Hydrolysis (1M HCl, 60°C) | Yes (Less marked) | Some degradation was observed, but it was less pronounced than under other conditions [4]. |
| Neutral Aqueous Solution | Stable | The drug was found to be stable in a neutral solution over the studied time points [4]. |
Experimental Protocol Summary [4]:
Q: What should I do if a stored sample of Rucaparib is exposed to a temperature outside the recommended range? A: If the excursion is brief (under 24 hours) and within 15°C to 30°C, the product should remain stable based on allowable short-term excursions [1]. For exposures beyond this, the sample should be considered potentially compromised and analyzed (e.g., by UHPLC) to confirm stability and purity before use in critical experiments.
Q: Is Rucaparib stable in solution? A: The available data is for the solid tablet form. The stability of Rucaparib in solution for experimental use is not specified in the monographs. The forced degradation study used ACN/H₂O mixtures for stress testing, but this was for analytical purposes under accelerated conditions [4]. For laboratory use, you should prepare fresh solutions and establish the stability in your specific solvent system.
Q: What is the most significant stress condition for Rucaparib degradation? A: Based on current research, oxidative stress is a key condition leading to the formation of multiple degradation products. Basic hydrolysis is also a significant stressor for PARP inhibitors in general [4].
| Problem | Potential Cause | Solution / Action |
|---|
| Observation of unknown peaks in HPLC/UHPLC analysis. | Drug degradation under experimental conditions (e.g., exposure to oxidizing agents, light, or inappropriate solvent pH). | 1. Review storage conditions of stock and working solutions. 2. Compare chromatogram with a forced degradation study to identify the degradant [4]. 3. Ensure fresh preparation of solutions and use of inert atmospheres if necessary. | | Decreased potency in biological assays. | Possible degradation of the active ingredient leading to lower effective concentration. | Confirm the chemical integrity and purity of the sample used in the assay via UHPLC analysis against a freshly opened and properly stored reference standard. |
The following table summarizes the primary resistance mechanisms that your experiments may need to investigate [1] [2] [3].
| Mechanism Category | Specific Alteration | Experimental & Therapeutic Implications |
|---|---|---|
| Restoration of Homologous Recombination (HR) | Reversion mutations in BRCA1/2, RAD51C/D, or PALB2 restoring protein function [4] [3] [5]. |
Use NGS on pre- and post-treatment samples (tissue or ctDNA) to identify secondary mutations that restore the open reading frame [1] [3]. |
| Loss of BRCA1 promoter methylation, leading to restored gene expression [4] [6] [5]. | Quantify promoter methylation levels via bisulfite sequencing in cell lines or patient samples pre- and post-resistance [4]. | |
Upregulation of HR pathway via POLQ downregulation or stabilization of mutant BRCA1 by HSP90 [1] [3]. |
Assess protein interactions via co-immunoprecipitation (Co-IP); evaluate POLQ as a druggable target using knockdown studies [1] [3]. |
|
| Alterations in Drug Target & Efflux | Mutations in PARP1 or reduced PARP1 expression, diminishing PARP trapping [1] [2]. | Perform immunostaining for PARP1 in nuclei; use Western Blot to quantify protein levels; sequence the PARP1 gene [1] [2]. |
| Increased drug efflux via P-glycoprotein upregulation [2]. | Utilize fluorescent-based accumulation assays (e.g., Calcein-AM) with and without P-gp inhibitors [2]. | |
| Replication Fork Protection | Stabilization of replication forks via loss of SLFN11 or other factors, preventing fork collapse [2] [7]. |
Employ DNA fiber assay to directly measure replication fork speed and stability; quantify SLFN11 expression via RNA-seq or IHC [2]. |
Here are detailed methodologies for key experiments cited in research on Rucaparib resistance.
1. Protocol: Interrogating HR Restoration via RAD51 Foci Formation This functional assay assesses the real-time HR capacity of cells, which is a more dynamic measure than genomic scarring [2] [7].
2. Protocol: Detecting Reversion Mutations in Cell-Free DNA (cfDNA) Liquid biopsies allow for non-invasive, real-time monitoring of resistance emergence [3].
BRCA1/2 or RAD51C/D can be detected in the circulating tumor DNA (ctDNA) of patients undergoing treatment.BRCA1/2, RAD51C/D, PALB2).The following diagrams illustrate the core concepts and experimental workflows.
Q1: My in vitro model shows acquired resistance to Rucaparib, but NGS did not find any reversion mutations in BRCA1/2. What other mechanisms should I prioritize? A1: The absence of BRCA reversion mutations is common. You should immediately investigate:
BRCA1 or RAD51C using bisulfite sequencing [4] [5].SLFN11 and perform DNA fiber assays to assess fork stability. SLFN11 deficiency is a major contributor to intrinsic and acquired resistance [2] [7].PALB2, RAD51D) or regulators of end resection (e.g., 53BP1, CDK12) [3] [8].Q2: Why is a patient with a high genomic LOH (Loss of Heterozygosity) score, indicative of HRD, not responding to Rucaparib? A2: Genomic scars like a high LOH score are historical markers of HRD. They are irreversible and do not reflect the current functional status of the HR pathway. Resistance likely arose through a mechanism that restored HR functionality after the scar was formed (e.g., BRCA reversion, methylation loss). In this case, a functional assay like the RAD51 foci formation test on a recent tumor biopsy would provide a real-time assessment of HR proficiency and likely show restored HR function despite the high LOH score [4] [3] [6].
Q3: What are the most promising combination strategies to overcome or prevent Rucaparib resistance in preclinical models? A3: Current research focuses on combinations that target the vulnerability created by the resistance mechanism itself:
The table below summarizes the key physicochemical and pharmacokinetic properties of rucaparib camsylate and its cocrystals, based on experimental data [1].
| Property | This compound (Ruc-Cam) | Rucaparib-Theophylline Monohydrate (Ruc-Thp MH) | Rucaparib-Maltol (Ruc-Mal) | Rucaparib-Ethyl Maltol (Ruc-Emal) |
|---|---|---|---|---|
| Solubility (in water) | ~0.1 mg/mL | 0.45 mg/mL | 0.85 mg/mL | 0.85 mg/mL |
| Apparent Permeability (Papp, ×10⁻⁶ cm/s) | 8.24 | 10.21 | 11.32 | 11.59 |
| Absolute Bioavailability | 36% | 60% | 68% | 66% |
| Key Improvement | (Baseline) | 4.5-fold solubility increase | 8.5-fold solubility increase | 8.5-fold solubility increase |
The data shows that the cocrystal forms, particularly Ruc-Mal and Ruc-Emal, offer substantial improvements in both solubility and permeability, which contribute to their higher bioavailability [1].
The comparative data was generated through standardized laboratory experiments. Here are the detailed methodologies for the key tests cited:
The rationale behind selecting coformers for rucaparib cocrystals is based on solid-state chemistry and the goal of avoiding salt formation.
The process involves selecting neutral coformers (like theophylline, maltol, and ethyl maltol) that have complementary hydrogen-bonding sites to rucaparib but are not acidic enough to form a salt, ensuring the creation of a true cocrystal with altered physical properties [1].
The superior performance of cocrystals can be attributed to two main factors working in concert:
The experimental data strongly indicates that cocrystallization is a powerful strategy to overcome the key limitation of this compound—its low and variable oral bioavailability. The marked improvements in solubility and permeability achieved with cocrystals like Ruc-Mal and Ruc-Emal could potentially allow for lower dosing and reduced side effects, addressing significant clinical challenges associated with the current marketed form [1].
For researchers, this comparison guide underscores the value of investing in cocrystal screening as part of a comprehensive solid-form strategy in drug development.
| Inhibitor (Trial Name) | Approved Dose | Patient Population | PFS Result (vs. Placebo) | Common Grade 3-4 Adverse Events |
|---|
| Rucaparib (ARIEL3) [1] | 600 mg, twice daily [1] | - BRCAm
Key: BRCAm: BRCA mutation; ITT: Intent-to-Treat population; BRCAwt: BRCA wild-type; gBRCAm: germline BRCA mutation; PFS: Progression-Free Survival; HR: Hazard Ratio; mo: months.
PARP inhibitors share a common core mechanism but have distinct pharmacological profiles that influence their clinical application.
PARP inhibitors work through a concept called synthetic lethality [3]. They block the activity of PARP enzymes, which are crucial for repairing single-strand breaks in DNA [4]. This blockage leads to the accumulation of double-strand breaks. In healthy cells, these breaks are repaired by the homologous recombination (HR) repair pathway. However, in cancer cells with a pre-existing homologous recombination deficiency (HRD), such as those harboring a BRCA1 or BRCA2 mutation, this repair pathway is disabled. The combination of PARP inhibition and HRD proves lethal to the cancer cell [3] [4].
Beyond simple enzyme inhibition, a key mechanism is PARP trapping, where the drug locks PARP enzymes onto DNA, preventing repair and causing persistent DNA damage [4]. The potency of PARP trapping varies among different inhibitors [4].
A significant challenge in PARP inhibitor therapy is the development of resistance. Key mechanisms include [4]:
The efficacy data in the table above comes from rigorous Phase II and III clinical trials. The following are summaries of their core methodologies.
For researchers and drug development professionals, the key takeaways are:
| Trial / Population | Key Efficacy Endpoint (Investigator-Assessed) | Result in BRCA-Mutant Cohorts | Result in BRCA Wild-Type Cohorts | References |
|---|
| ARIEL2 (Part 1) | Median Progression-Free Survival (PFS) | 12.8 months | LOH-High: 5.7 months LOH-Low: 5.2 months | [1] | | Study 10 (Parts 2A & 2B) | Objective Response Rate (ORR) | 59.3% (across platinum-sensitive & resistant patients) | Data not reported in these results | [2] | | ATHENA-MONO (1L Maintenance) | Median PFS in HRD Population* | 31.4 months (Rucaparib) vs 12.0 months (Placebo) | 20.2 months (Rucaparib, ITT) vs 9.2 months (Placebo, ITT) | [3] | | ARIEL4 (Treatment of Relapsed Disease) | Median Overall Survival (OS) | 19.4 months (Rucaparib) vs 25.4 months (Chemotherapy) | Trial enrolled only BRCA-mutant patients | [4] |
Note: The HRD (Homologous Recombination Deficient) population in ATHENA-MONO includes both BRCA-mutant and a subset of BRCA wild-type tumors with genomic "scars" indicative of HRD, often referred to as "BRCAness" [3] [1]. ITT = Intent-to-Treat population, which includes all patients regardless of HRD status. [3] LOH = Loss of Heterozygosity. [1]
The efficacy data in the table above is derived from rigorous clinical trial designs.
Rucaparib is a small-molecule inhibitor of PARP enzymes (PARP1, PARP2, and PARP3). Its efficacy is driven by the principle of synthetic lethality [5] [6].
The diagram below illustrates the core mechanism of action.
For researchers and drug developers, the key takeaways are:
The following tables summarize the key efficacy outcomes for Rucaparib in the treatment of ovarian cancer.
| Trial & Population | Primary Endpoint: PFS | Key Secondary Endpoints | References |
|---|---|---|---|
| ARIEL3 (Maintenance Therapy in Platinum-Sensitive Recurrent Ovarian Cancer) [1] [2] |
| • BRCA-mutant population | Median PFS: 16.6 mo (Rucaparib) vs. 5.4 mo (Placebo) HR: 0.40 (95% CI 0.30-0.53) | • OS (Final Analysis): Median OS 45.9 mo vs. 47.8 mo (HR 0.83, 95% CI 0.58-1.19) • PFS2: Median 26.1 mo vs. 18.4 mo (HR 0.67, 95% CI 0.48-0.94) | [1] [2] | | • HRD population (incl. BRCA-mutant) | Median PFS: 13.6 mo (Rucaparib) vs. 5.4 mo (Placebo) HR: 0.43 (95% CI 0.33-0.57) | • OS analysis showed no statistically significant benefit | [1] [2] | | • Intent-to-Treat (ITT) population | Median PFS: 10.8 mo (Rucaparib) vs. 5.4 mo (Placebo) HR: 0.46 (95% CI 0.37-0.56) | • OS analysis showed no statistically significant benefit | [1] [2] | | ARIEL4 (Therapy for Recurrent BRCA-Mutant Ovarian Cancer) [3] | | | | | • Efficacy population (BRCA-mutant) | Median PFS: 7.4 mo (Rucaparib) vs. 5.7 mo (Chemotherapy) HR: 0.64 (95% CI 0.49-0.84); p=0.0010 | Not specified in available results | [3] | | • Intent-to-Treat (ITT) population | Median PFS: 7.4 mo (Rucaparib) vs. 5.7 mo (Chemotherapy) HR: 0.67 (95% CI 0.52-0.86); p=0.0017 | Not specified in available results | [3] |
Understanding the design of these clinical trials is crucial for interpreting the data.
ARIEL3 (NCT01968213): This was a phase 3, randomized, double-blind, placebo-controlled international trial. It enrolled 564 patients with recurrent, platinum-sensitive ovarian cancer who had responded to their most recent platinum-based chemotherapy. Patients were randomized in a 2:1 ratio to receive either oral rucaparib (600 mg, twice daily) or a placebo. The primary endpoint was Investigator-assessed PFS, analyzed in three nested cohorts: BRCA-mutant, HRD (which includes the BRCA-mutant group), and the overall ITT population. The final OS analysis had a median follow-up of 77 months. [1] [2]
ARIEL4 (NCT02855944): This was a phase 3, open-label, randomized, controlled trial conducted across 12 countries. It enrolled 349 patients with confirmed BRCA1 or BRCA2 mutant ovarian cancer who had received at least two prior chemotherapy regimens. Unlike ARIEL3, this study compared rucaparib directly to chemotherapy. Patients were randomized 2:1 to receive either rucaparib or chemotherapy. The chemotherapy regimen was chosen by the institution based on the patient's platinum-sensitivity status (platinum-based for fully sensitive patients; non-platinum, such as weekly paclitaxel, for resistant or partially sensitive patients). The primary endpoint was also Investigator-assessed PFS. [3]
Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor. Its antitumor effect is based on the principle of synthetic lethality. The diagram below illustrates how Rucaparib selectively targets and kills cancer cells with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations.
| Safety & Tolerability Parameter | Rucaparib | Olaparib | Niraparib | Comparative Findings |
|---|
| Most Common Grade ≥3 AEs | Anaemia/decreased haemoglobin (25%); Neutropenia/decreased neutrophil count (11%) [1] | Not specified in sources | Not specified in sources | | | Common Non-Haematological AEs | Nausea, fatigue, vomiting [2] | Nausea, fatigue, vomiting [2] | Nausea, fatigue, vomiting [2] | Class-effect profile observed across all PARP inhibitors [3] [2] | | Common Haematological AEs | Anaemia, neutropenia, thrombocytopenia [2] | Anaemia, neutropenia, thrombocytopenia [2] | Anaemia, neutropenia, thrombocytopenia [2] | Class-effect profile observed across all PARP inhibitors [3] [2] | | Odds of Grade 3/4 AEs (vs. Olaparib) | Higher (OR 2.70, 95% CI 1.35-3.85) [4] | Reference | Higher (OR 3.45, 95% CI 1.75-7.14) [4] | No significant safety differences found between rucaparib and niraparib [4] | | Odds of Treatment Interruption (vs. Olaparib) | Higher (OR 4.17, 95% CI 1.96-9.09) [4] | Reference | Higher (OR 3.03, 95% CI 1.59-5.26) [4] | | | Serious Adverse Events & Discontinuation | No significant difference vs. other PARP inhibitors [5] | No significant difference vs. other PARP inhibitors [5] | No significant difference vs. other PARP inhibitors [5] | Safety profiles are comparable for these severe outcomes [5] |
The safety data in the table are derived from robust clinical trial methodologies.
The variation in safety profiles among PARP inhibitors is partly explained by their differing abilities to engage in PARP trapping [3].
The table below summarizes the key efficacy outcomes for rucaparib versus placebo from recent phase II and III clinical trials.
| Cancer Type & Trial Name | Patient Population | Intervention | Median PFS (Months) | Hazard Ratio (HR) for PFS | Overall Survival (OS) Data |
|---|
| Metastatic/Recurrent Endometrial Cancer (Phase II) [1] [2] | Stage III/IV or recurrent disease after 1-2 lines of chemo | Rucaparib (n=39) | 28.1 | 0.45 (95% CI: 0.24-0.87); p=0.02 | Median OS not reached (vs. 28.4 mos with placebo); HR 0.43 (95% CI: 0.18-1.05) | | | | Placebo (n=40) | 8.7 | -- | -- | | Recurrent Ovarian Cancer (ARIEL3, Phase III) [3] | Platinum-sensitive, after response to platinum-based chemo | Rucaparib (n=375) | See note below | -- | Final OS: No significant benefit in ITT population. | | | | Placebo (n=189) | -- | -- | -- | | First-Line Advanced Ovarian Cancer (ATHENA-MONO, Phase III) [4] | Newly diagnosed, advanced cancer after response to platinum-based chemo | Rucaparib (n=427) | 20.2 (ITT) | 0.53 (95% CI: 0.42-0.69) | Interim OS at 35% maturity: HR 0.83 (95% CI: 0.58-1.17) | | | | Placebo (n=111) | 9.2 | -- | -- | | First-Line Advanced Ovarian Cancer (ATHENA-MONO, Phase III) [4] | HRD subgroup | Rucaparib (n=185) | 31.4 | 0.52 (95% CI: 0.35-0.76) | -- | | | | Placebo (n=49) | 12.0 | -- | -- |
> Note on ARIEL3 PFS: The ARIEL3 trial demonstrated a significant PFS benefit for rucaparib in a nested analysis of three populations: BRCA-mutated, homologous recombination deficient (HRD, which includes the BRCA-mutated group), and the overall intention-to-treat (ITT) group. The reported median PFS was longer with rucaparib in all these groups compared to placebo [3]. > > HRD: Homologous Recombination Deficiency.
The data presented above comes from high-quality, randomized controlled trials. Here are the key methodological details:
Rucaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor. It targets PARP-1, PARP-2, and PARP-3 enzymes, which are crucial for repairing single-strand breaks in DNA [2]. The following diagram illustrates how this mechanism selectively targets cancer cells, particularly those with existing DNA repair defects.
This concept of killing cancer cells with a pre-existing DNA repair defect (like HRD) while sparing healthy cells is known as synthetic lethality [2].
The data consistently shows that rucaparib maintenance therapy significantly delays disease progression compared to placebo across different settings. The PFS benefit is clinically meaningful, often doubling or tripling the median PFS. However, the translation of this benefit into an overall survival advantage appears to be more complex and may be influenced by subsequent therapies received by patients in the control arm [3].
The following table summarizes key pharmacokinetic parameters and analytical method performance data from the rat study investigating the effect of myricetin on Rucaparib [1].
| Category | Parameter | Value or Outcome |
|---|---|---|
| Analytical Method (UPLC-MS/MS) | Linear Range | 2.0 – 500 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL [1] | |
| Intra-day Precision (RSD%) | < 7.1% [1] | |
| Inter-day Precision (RSD%) | < 7.1% [1] | |
| Accuracy (RE%) | -1.2% to 10.9% [1] | |
| Recovery | > 96.1% [1] | |
| Matrix Effects | 89.8% – 99.7% [1] | |
| Pharmacokinetic Interaction | Effect of Myricetin on Rucaparib | No significant impact on pharmacokinetic parameters [1] |
The established bioanalytical method and study design can serve as a robust protocol for your own research.
1. Chromatographic and Mass Spectrometry Conditions [1]
2. Sample Preparation [1]
3. Study Design in Rats [1]
This experimental workflow can be visualized as follows:
The search results confirm that cocrystallization is a recognized strategy to improve drug properties like solubility and bioavailability [2]. However, the specific "Rucaparib camsylate cocrystal" you inquired about was not mentioned.
To find the information you need, you may have to search for specialized patent databases or more specific scientific literature using terms like "Rucaparib cocrystal" and "pharmaceutical cocrystal".
The table below summarizes the key characteristics of the FoundationFocus CDxBRCA test based on its initial approval:
| Feature | Specification |
|---|---|
| Developer | Foundation Medicine [1] |
| FDA Approval Date | December 19, 2016 [1] [2] [3] |
| Technology | Next-Generation Sequencing (NGS) [1] [4] [2] |
| Specimen Type | Formalin-Fixed Paraffin-Embedded (FFPE) ovarian tumor tissue [1] [5] |
| Target Genes | BRCA1 and BRCA2 (BRCA1/2) [1] [5] |
| Detects | Somatic (tumor) and sometimes germline sequence alterations in BRCA1/2 [4] |
| Intended Use | Qualitative detection of BRCA1/2 alterations to identify ovarian cancer patients for whom treatment with Rubraca (rucaparib) is being considered [1] |
The FDA approval for FoundationFocus CDxBRCA was supported by its use in the clinical development program for the PARP inhibitor Rucaparib. The key experimental data comes from an integrated analysis of two pivotal trials: Study 10 (NCT01482715) and ARIEL2 (NCT01891344) [6].
The following table summarizes the antitumor activity of rucaparib in patients identified by the companion diagnostic:
| Metric | Result in BRCA-Mutated Patients (n=106) |
|---|---|
| Objective Response Rate (ORR) | 53.8% (95% CI: 43.8–63.5) [6] |
| Complete Response (CR) | 8.5% of patients [6] |
| Partial Response (PR) | 45.3% of patients [6] |
| Median Duration of Response (DOR) | 9.2 months (95% CI: 6.6–11.6) [3] [6] |
The rationale for using a PARP inhibitor like rucaparib in BRCA-mutated cancers is based on the concept of synthetic lethality [8] [7]. The relationship between BRCA mutations, PARP inhibition, and cell death can be summarized in the following pathway:
The FoundationFocus CDxBRCA test identifies tumors that have lost proficient homologous recombination (HR) repair, most commonly due to BRCA1/2 mutations. The test was notable for being the first NGS-based companion diagnostic that could detect somatic BRCA mutations in tumor tissue, potentially identifying up to twice as many patients who could benefit from PARP inhibitor therapy compared to conventional tests that only identify germline mutations [1] [5].
While a direct, data-driven comparison with current alternatives is not possible with the available information, the features that distinguished FoundationFocus CDxBRCA at launch were:
| Outcome Measure | Rucaparib Group | Chemotherapy Group | Hazard Ratio (HR) / Notes |
|---|---|---|---|
| Progression-Free Survival (PFS) [1] | 7.4 months | 5.7 months | HR: 0.67 (95% CI 0.52–0.86); p=0.0017 |
| Overall Survival (OS) - Primary Analysis [2] [3] | 19.4 months | 25.4 months | HR: 1.3 (95% CI 1.0–1.7); p=0.047 |
| Overall Survival (OS) - Excluding Crossover [3] | 19.4 months | 9.1 months | HR: 0.42 (95% CI 0.28–0.65); p<.0001 |
| Objective Response Rate (ORR) [4] | Similar to chemotherapy | Similar to rucaparib | No statistically significant difference |
| Common Grade 3-4 Adverse Events [2] | Anemia/decreased hemoglobin (25%) Neutropenia/decreased neutrophils (11%) | Anemia/decreased hemoglobin (6%) Neutropenia/decreased neutrophils (14%) | | | Serious Adverse Events [2] | 28% | 12% | | | Treatment-Related Deaths [2] | 2 (of 232 patients) | 1 (of 113 patients) | |
The ARIEL4 trial was an international, open-label, randomized, phase 3 study designed to compare rucaparib with standard-of-care chemotherapy.
Understanding the underlying biology is crucial for interpreting the clinical data.
Rucaparib is a small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP1, PARP2, and PARP3 [5]. Its mechanism involves:
The following diagram illustrates this core mechanism:
A key finding from ARIEL4 and other studies is that some tumors possess intrinsic resistance to PARP inhibitors. The primary mechanism for this is the presence of BRCA reversion mutations [4]. These are secondary mutations in the BRCA1 or BRCA2 genes that restore the open reading frame and, consequently, the function of the homologous recombination repair (HRR) pathway [6]. This functional restoration allows the cancer cell to repair the DNA damage induced by rucaparib, thereby conferring resistance [4]. In ARIEL4, patients whose tumors harbored BRCA reversion mutations derived no PFS benefit from rucaparib [4].
The OS results require careful interpretation in the context of the trial's crossover design:
The ARIEL4 results highlight critical areas for future investigation: